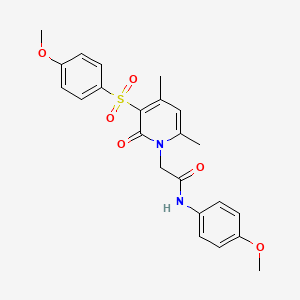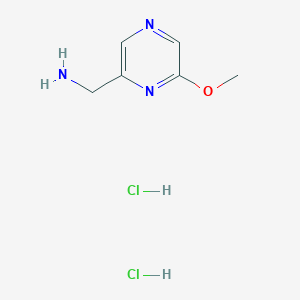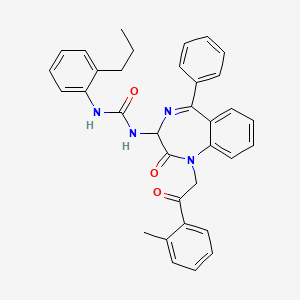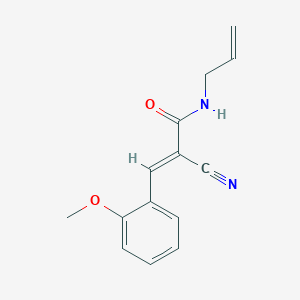![molecular formula C19H21NO4S B2382362 ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 924824-34-0](/img/structure/B2382362.png)
ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Compounds structurally related to ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate have been investigated for their potential in overcoming drug resistance in cancer cells. For instance, Das et al. (2009) highlighted the importance of structure-activity relationship studies in developing compounds that mitigate drug resistance and synergize with various cancer therapies, particularly in leukemia cells. A specific compound, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, demonstrated low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, showcasing its potential as a candidate for treating cancers with multiple drug resistance (Das et al., 2009).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of chromene derivatives, which share a core structural motif with this compound. Boominathan et al. (2011) reported on the efficient one-pot, atom economical synthesis of densely functionalized 4H-chromene derivatives, which are medicinally promising due to their potential biological activities (Boominathan et al., 2011).
Another study by Duan et al. (2013) detailed the synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates through a one-pot multicomponent reaction. This synthesis route highlights the versatility and chemical reactivity of chromene derivatives in creating complex molecules with potential therapeutic applications (Duan et al., 2013).
特性
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-4-23-19(22)16-11(2)12(3)25-18(16)20-17(21)14-9-13-7-5-6-8-15(13)24-10-14/h5-8,14H,4,9-10H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLKUPYKKUNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)

![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

![1-Methyl-5-(2-methylprop-2-enyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382286.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
![5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)

![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)
